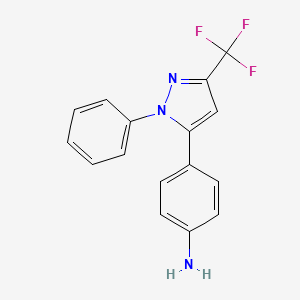

4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline

Description

Properties

IUPAC Name |

4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3/c17-16(18,19)15-10-14(11-6-8-12(20)9-7-11)22(21-15)13-4-2-1-3-5-13/h1-10H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAPVIJCWBXDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of α,β-alkynic aldehydes with hydrazines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyltrimethylsilane as the CF3 source.

Attachment of the Aniline Group: The final step involves the attachment of the aniline group to the pyrazole ring, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent . In a study evaluating various pyrazole derivatives, compounds similar to 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline exhibited significant antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and improved biological activity .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound possess anti-inflammatory properties . In a comparative study, several pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The results demonstrated that compounds with similar structural features to this compound had promising anti-inflammatory effects, making them potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

In agricultural applications, compounds containing pyrazole moieties have been explored as herbicides and fungicides . Research has shown that pyrazole derivatives can effectively inhibit specific plant enzymes involved in growth regulation, leading to controlled growth in target weeds while minimizing damage to crops . The trifluoromethyl group is particularly noted for enhancing herbicidal activity by improving the compound's stability and effectiveness in various environmental conditions.

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry synthesized a series of pyrazole derivatives, including those similar to this compound. The antimicrobial efficacy was assessed using the well diffusion method against several bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| A | 20 | S. aureus |

| B | 18 | E. coli |

| C | 25 | P. aeruginosa |

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, researchers synthesized analogs of the compound and evaluated their COX inhibition capabilities. The findings revealed that one derivative showed over 70% inhibition at a concentration of 10 µM, indicating strong potential for further development into therapeutic agents .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| D | 65 | 72 |

| E | 50 | 60 |

| F | 70 | 75 |

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The trifluoromethyl group enhances its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s pyrazole-aniline scaffold is shared with several analogs, differing in substituent positions, fluorination patterns, and applications. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Research Findings

Fluorination Effects :

- The CF₃ group in the target compound and fipronil enhances metabolic stability and lipophilicity, critical for bioactivity in pesticides .

- Ethiprole’s ethylsulfinyl group reduces environmental persistence compared to fipronil’s CF₃ sulfinyl, reflecting regulatory adaptations .

Discontinued Status :

Computational and Experimental Tools for Analysis

For example:

- SHELX : Could resolve crystal structures to confirm substituent positions and intermolecular interactions .

Biological Activity

4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C24H18F3N3O4S

- Molecular Weight : 501.5 g/mol

- IUPAC Name : N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity by facilitating cell membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl moiety is known to influence the compound's pharmacokinetic properties, potentially enhancing its efficacy against specific biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. For instance, certain derivatives showed:

- Minimum Inhibitory Concentration (MIC) values indicating strong bactericidal activity.

- Efficacy in inhibiting biofilm formation and destruction, which are critical factors in bacterial resistance mechanisms .

Anti-inflammatory Effects

Research has indicated that compounds related to this compound possess significant anti-inflammatory properties. Some key findings include:

- Compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium.

- Selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .

Anticancer Potential

The structural features of this compound suggest it may also have anticancer properties. Studies have explored its effects on various cancer cell lines, indicating:

- Induction of apoptosis in cancer cells.

- Potential inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation .

Study 1: Antimicrobial Efficacy

A study focused on synthesizing novel pyrazole derivatives found that specific compounds derived from this compound showed remarkable antibacterial activity against resistant strains. The study highlighted:

- The effectiveness of these compounds in time-kill assays.

- Low toxicity profiles in human cell cultures, making them promising candidates for further development .

Study 2: Anti-inflammatory Activity

In another study assessing the anti-inflammatory potential of related pyrazole compounds, several derivatives demonstrated significant inhibition of inflammatory mediators. The findings included:

Q & A

Q. What are the standard synthetic routes for 4-(1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of brominated precursors (e.g., 5-bromopyrazine derivatives) and zinc dicyanide in dimethylformamide (DMF) under nitrogen atmosphere at 80°C yields intermediates, which are further functionalized to obtain the target compound. Reverse-phase column chromatography (C18, acetonitrile-water with formic acid) is commonly used for purification . Alternative routes involve condensation of substituted phenylhydrazines with trifluoromethyl ketones, followed by cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming the aromatic protons and trifluoromethyl group.

- Mass Spectrometry (LCMS): Used to verify molecular weight (e.g., m/z 265 [M+H]+ observed in LCMS) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) enable precise determination of molecular geometry and crystal packing. ORTEP-III is often employed for visualizing thermal ellipsoids .

Q. What are the key physicochemical properties of this compound?

While direct data on the compound is limited, analogs suggest:

- Boiling Point: ~207–208°C (similar to 4-fluoro-3-(trifluoromethyl)aniline) .

- Density: ~1.393 g/mL (lit.) .

- Solubility: Likely polar aprotic solvent-soluble (DMF, DMSO) due to the aniline and pyrazole moieties.

Advanced Research Questions

Q. How can computational methods aid in optimizing its bioactivity for drug design?

Density Functional Theory (DFT) and molecular docking studies can predict binding affinities to target proteins (e.g., cyclooxygenase-2 (COX-2) or soluble epoxide hydrolase (sEH)). Substituent effects on electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and ligand-receptor interactions. In-silico ADMET profiling further refines candidate selection .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

For twinned crystals or high-resolution data, SHELXL’s twin refinement tools (e.g., BASF parameter) and the use of HKLF 5 format are recommended. Robust disorder modeling (e.g., partial occupancy of trifluoromethyl groups) improves R-factors. Validation tools like PLATON or checkCIF identify symmetry mismatches .

Q. How is this compound applied in materials science, such as OLEDs?

As a ligand in iridium(III) complexes, the pyrazole-aniline scaffold enhances triplet energy levels and HOMO-LUMO gaps, enabling blue-green emission. Ancillary ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) improve device efficiency (e.g., external quantum efficiency up to 33.5%) .

Q. What synthetic challenges arise from the trifluoromethyl group, and how are they mitigated?

The electron-withdrawing CF group can deactivate electrophilic substitution. Strategies include:

Q. How does this compound compare to analogs in agrochemical applications?

Pyrazole derivatives with trifluoromethyl groups (e.g., bipyrazone) exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase. Structural modifications at the 5-position (e.g., sulfonyl or methyl groups) modulate potency and selectivity .

Methodological Considerations

- Synthetic Optimization: Screen reaction solvents (DMF vs. THF) and catalysts (Pd(PPh) vs. PdCl) to improve yields .

- Analytical Validation: Combine HPLC (retention time 0.81 minutes) with high-resolution MS to confirm purity .

- Crystallographic Best Practices: Use SHELXPRO for macromolecular interfaces and SHELXC/D/E for experimental phasing in challenging cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.